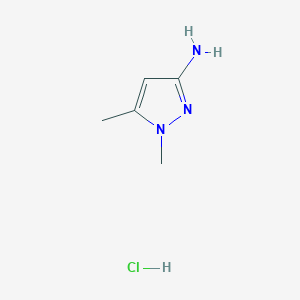
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one, also known as EIQ, is a synthetic compound that belongs to the family of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has shown potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is not fully understood. However, it has been suggested that 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one may exert its biological effects through the inhibition of enzymes involved in various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has also been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent. Additionally, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has been shown to reduce inflammation in animal models of inflammation, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has been shown to exhibit a range of biological effects, making it a versatile compound for use in various research applications. However, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one also has some limitations. It is not well-studied in vivo, and its toxicity profile is not well-understood. Additionally, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one may exhibit off-target effects, which could complicate its use in certain research applications.
Orientations Futures
There are several future directions for research on 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one. One area of interest is the development of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one and its potential therapeutic applications. Finally, investigations into the toxicity profile of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one will be important for determining its safety for use in vivo.
Conclusion
In conclusion, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is a synthetic compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. While 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has some limitations, it remains a versatile compound for use in various research applications. Future research on 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one will be important for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one involves the condensation of 8-ethoxy-2-hydroxychromene-3-carbaldehyde with anthranilic acid under acidic conditions. The resulting intermediate is then cyclized to form 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.
Propriétés
Numéro CAS |
2309613-52-1 |
|---|---|
Nom du produit |
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one |
Formule moléculaire |
C19H15N3O3 |
Poids moléculaire |
333.347 |
Nom IUPAC |
2-(8-ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-15-9-5-6-11-10-13(17(20)25-16(11)15)18-21-14-8-4-3-7-12(14)19(23)22-18/h3-10,20H,2H2,1H3,(H,21,22,23) |
Clé InChI |
OSYMPOZXIQNLDW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC(=N)C(=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)
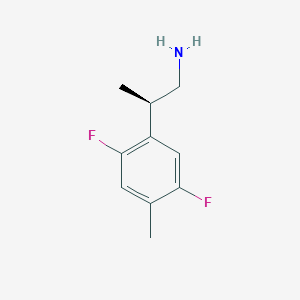
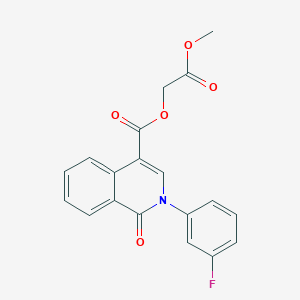
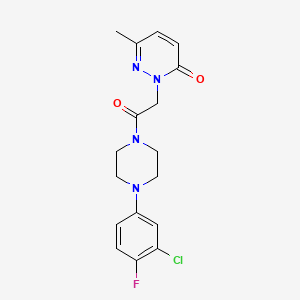
![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)
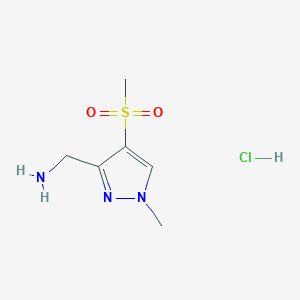
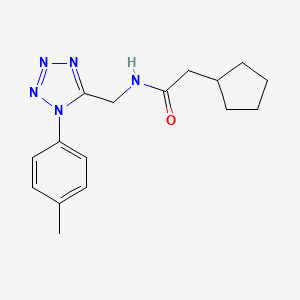
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)
![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)
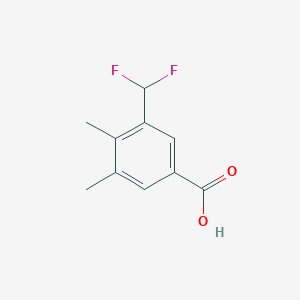
![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)
